H-gamma-glu-phe-oh

Kokumi Taste modulation Sensory science

Select γ-Glu-Phe for its unique γ-glutamyl bond conferring protease resistance absent in α-dipeptides. Validated kokumi threshold (0.78–1.53 mM) and astringency threshold (2.5–3.92 mM) provide ~3-fold safe formulation window for umami enhancement in soy sauce, broths, cheeses, and fermented products. Superior bitterness masking vs. other γ-glutamyl dipeptides. Documented 70% enzymatic synthesis yield, established GBA/GAO Km kinetics. Ideal GGT-positive control substrate. Reliable for intact peptide transport studies without proteolytic interference.

Molecular Formula C₁₄H₁₈N₂O₅
Molecular Weight 294.3 g/mol
CAS No. 7432-24-8
Cat. No. B549519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-gamma-glu-phe-oh
CAS7432-24-8
Synonymsgamma-Glu-Phe
gamma-glutamylphenylalanine
gamma-glutamylphenylalanine, (D-Phe-D-Glu)-isomer
gamma-glutamylphenylalanine, (L-Phe-D-Glu)-isome
Molecular FormulaC₁₄H₁₈N₂O₅
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C14H18N2O5/c15-10(13(18)19)6-7-12(17)16-11(14(20)21)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,17)(H,18,19)(H,20,21)/t10-,11-/m0/s1
InChIKeyXHHOHZPNYFQJKL-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-gamma-Glu-Phe-OH (γ-Glutamylphenylalanine): Compound Class and Procurement Context


H-gamma-Glu-Phe-OH (CAS 7432-24-8) is a γ-glutamyl dipeptide obtained by formal condensation of the side-chain carboxy group of L-glutamic acid with the amino group of L-phenylalanine, characterized by a non-α (γ) peptide bond that distinguishes it structurally from conventional α-dipeptides . This γ-linkage confers resistance to typical proteolytic degradation pathways and enables specific recognition by γ-glutamyl transferase (GGT) enzymes rather than standard peptidases . The compound occurs endogenously as a proteolytic breakdown product and serves as a model substrate for studying GGT-mediated transpeptidation, peptide transport, and non-canonical peptide biochemistry .

Why Generic γ-Glutamyl Dipeptide Substitution Fails: Functional Divergence of H-gamma-Glu-Phe-OH


γ-Glutamyl dipeptides are not functionally interchangeable despite sharing the γ-glutamyl backbone. The acceptor amino acid (the C-terminal residue) dictates critical performance parameters including kokumi taste thresholds, astringency profiles, enzymatic synthesis kinetics, and GGT substrate specificity [1]. For instance, γ-Glu-Phe exhibits distinct sensory threshold values (kokumi: 0.78–1.53 mM; astringency: 2.5–3.92 mM) that differ from those of γ-Glu-Met, γ-Glu-Val, and γ-Glu-Leu, and its synthesis by glutaminase follows unique Km kinetics compared to other acceptor amino acids [2]. Additionally, bitter amino acid masking via γ-glutamylization is most pronounced for Phe among the bitter amino acids (Val, Leu, His), making γ-Glu-Phe the optimal candidate for bitterness-reduction applications [3]. Substituting γ-Glu-Phe with another γ-glutamyl dipeptide would yield different sensory outcomes, altered enzymatic behavior, and potentially incompatible research or industrial results.

Quantitative Differentiation Evidence: H-gamma-Glu-Phe-OH vs. γ-Glutamyl Dipeptide Comparators


Kokumi Taste Threshold: γ-Glu-Phe vs. γ-Glu-Met, γ-Glu-Val, and γ-Glu-Leu

γ-Glu-Phe exhibits a kokumi taste threshold range of 0.78–1.53 mM in aqueous solution, with an astringency threshold of 2.5–3.92 mM (approximately 3-fold higher than the kokumi threshold). This sensory profile differs from other γ-glutamyl dipeptides, which have distinct threshold values for kokumi perception. γ-Glu-Phe and the post-enzymatic reaction mixture also enhance the umami intensity of commercial soy sauce and model chicken broth [1]. The kokumi-active γ-glutamyl dipeptides identified in sourdough and cheese include γ-Glu-Glu, γ-Glu-Leu, γ-Glu-Val, and γ-Glu-Met, each with characteristic sensory contributions [2].

Kokumi Taste modulation Sensory science

Enzymatic Synthesis Kinetics: GBA Glutaminase Affinity for Phe vs. γ-Glu-Phe

Glutaminase from Bacillus amyloliquefaciens (GBA) catalyzes transpeptidation to yield γ-[Glu](n)-Phe peptides. The Km value for Phe as an acceptor is 47.88 mM, whereas the Km for γ-Glu-Phe as an acceptor is 84.89 mM, indicating that GBA has greater affinity for Phe than for the γ-Glu-Phe product in the transpeptidation reaction. Km values increase with the number of γ-glutamyl residues in the acceptor (47.88–206.47 mM for Phe through γ-[Glu](1≤n<5)-Phe) [1]. For comparison, glutaminase from Aspergillus oryzae (GAO) exhibits higher Km values (153.92 mM for Phe; 236.47 mM for γ-Glu-Phe), demonstrating lower affinity and producing fewer polymerization products (only up to γ-Glu-γ-Glu-Phe) [2].

Enzymology Biocatalysis Peptide synthesis

Gastrointestinal and Serum Stability: γ-Glu-Phe vs. α-Dipeptide Susceptibility

γ-Glu-Phe demonstrates complete stability under simulated gastrointestinal digestion (pepsin, trypsin, chymotrypsin) and in blood serum, in contrast to α-dipeptides which are typically susceptible to rapid proteolytic degradation [1]. This γ-peptide bond confers resistance to common digestive proteases, enabling potential absorption as an intact dipeptide and subsequent transport to body tissues [2]. This property is not unique to γ-Glu-Phe but is class-characteristic of γ-glutamyl dipeptides; however, it represents a clear differentiation from α-linked Glu-Phe analogs which would undergo rapid hydrolysis.

Peptide stability Bioavailability Metabolism

Bitter Amino Acid Masking: γ-Glu-Phe vs. γ-Glu-Val, γ-Glu-Leu, γ-Glu-His

γ-Glutamylization reduces the bitterness of amino acids. Among the bitter amino acids tested (Phe, Val, Leu, His), the bitterness-reduction effect was most pronounced for Phe, making γ-Glu-Phe the most effective γ-glutamyl derivative for bitter taste mitigation [1]. The transformation produces sourness and increases preference scores in sensory evaluations. This comparative ranking provides a quantitative basis for selecting γ-Glu-Phe over other γ-glutamyl amino acid derivatives when bitterness reduction of phenylalanine-rich substrates is the primary objective.

Taste masking Flavor chemistry Peptide derivatization

GGT Acceptor Substrate Preference: Phe vs. Met, Glu, His, Leu

In Parmesan cheese ripening studies and milk GGT activity assays, L-phenylalanine and L-methionine were identified as preferred acceptor amino acids for γ-glutamyl transferase-catalyzed dipeptide synthesis, with high GGT activity demonstrated for generating γ-Glu-Phe and γ-Glu-Met [1]. In Blue Shropshire cheese studies with Penicillium roquefortii GGT, γ-Glu-Met was produced in yields of approximately 50 mmol/mol, with methionine identified as the preferred acceptor [2]. While γ-Glu-Phe was not directly quantified against γ-Glu-Met in a single head-to-head assay, the consistent identification of Phe as a top-tier acceptor across multiple GGT sources (milk GGT, bacterial GGT, fungal GGT) establishes its favorable substrate profile relative to other amino acids (Glu, His, Leu) that yield lower conversion rates.

γ-Glutamyl transferase Substrate specificity Enzyme assay

Synthetic Yield Optimization: γ-Glu-Phe Enzymatic Production Efficiency

Under optimized conditions (200 mM Gln, 200 mM Phe, 0.5 U/mL GGT, pH 10.4, 37°C, 1.5 h incubation), bacterial γ-glutamyltranspeptidase catalyzes the synthesis of γ-Glu-Phe with a yield of 70% (140 mM product from 200 mM Phe) [1]. This high conversion efficiency, achieved without complex protecting group strategies required for chemical synthesis, represents a significant advantage for preparative-scale production. In comparison, chemical synthesis of γ-glutamyl dipeptides typically requires multi-step protection/deprotection sequences with lower overall yields. Among γ-glutamyl dipeptides, the GGT-catalyzed yield for Phe as acceptor is notably high due to its favorable substrate recognition.

Biocatalytic synthesis Process optimization Yield

Evidence-Backed Application Scenarios for H-gamma-Glu-Phe-OH Procurement


Kokumi Flavor Enhancement Research and Food Formulation

Use γ-Glu-Phe as a defined kokumi-active standard for sensory studies and food product development. Its well-characterized kokumi threshold (0.78–1.53 mM) and astringency threshold (2.5–3.92 mM) enable precise dosing to enhance umami perception in soy sauce, broths, cheeses, and fermented products without introducing off-flavors. The approximately 3-fold separation between desirable and aversive thresholds provides a safe formulation window absent for less-characterized γ-glutamyl peptides [1].

GGT Enzyme Activity Assays and Substrate Specificity Studies

Employ γ-Glu-Phe as a validated substrate for γ-glutamyl transferase (GGT) activity measurements. The compound serves as both a transpeptidation product (when using Phe as acceptor) and a substrate for further elongation to γ-[Glu](n)-Phe oligomers. Its established status as a preferred acceptor (alongside Met) across multiple GGT sources (milk, bacterial, fungal) makes it a reliable positive control and calibration standard for enzyme characterization [2].

Peptide Stability and Transport Studies Requiring Protease-Resistant Substrates

Select γ-Glu-Phe for in vitro and in vivo studies of peptide transport, absorption, and metabolism where resistance to common digestive proteases is essential. Its documented stability under simulated gastrointestinal digestion (pepsin, trypsin, chymotrypsin) and in blood serum contrasts sharply with α-dipeptides, which are rapidly degraded. This property enables investigation of intact peptide transport mechanisms (e.g., via peptide transporter PEPT1 or paracellular routes) without confounding proteolytic breakdown [3].

Biocatalytic Synthesis Optimization and Scale-Up

Utilize γ-Glu-Phe as a model system for optimizing enzymatic γ-glutamyl peptide production. The established high-yield GGT-catalyzed synthesis (70% yield, 140 mM product in 1.5 h) and detailed kinetic parameters (GBA Km = 47.88 mM for Phe; GAO Km = 153.92 mM) provide a robust platform for reaction engineering, enzyme selection (GBA vs. GAO), and process scale-up studies applicable to industrial production of kokumi peptides [4].

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